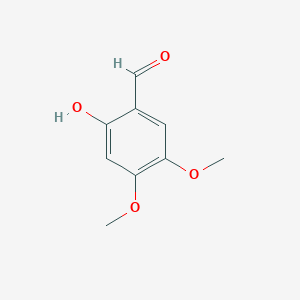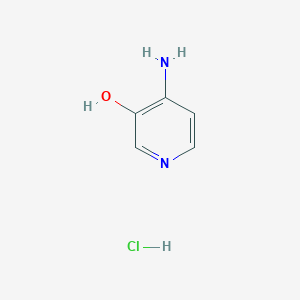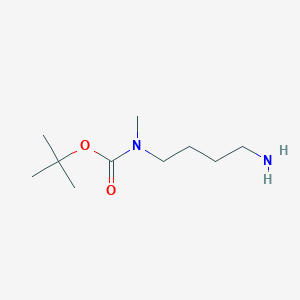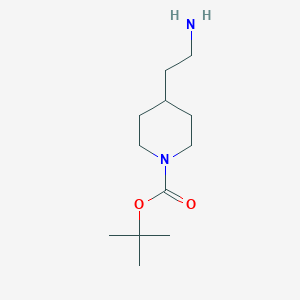
2-Amino-6-fluorobenzaldehyde
概要
説明
“2-Amino-6-fluorobenzaldehyde” is a unique chemical compound with the empirical formula C7H6FNO . It has a molecular weight of 139.13 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “2-Amino-6-fluorobenzaldehyde” is represented by the SMILES string O=CC(C(N)=CC=C1)=C1F . This notation provides a way to represent the structure of the compound in a textual format.
科学的研究の応用
Synthesis of Fluorinated Amino Acids and Derivatives : Research has shown that 2-Amino-6-fluorobenzaldehyde can be utilized in the synthesis of fluorinated amino acids, which are significant in medicinal chemistry. For instance, Herbert et al. (2001) used related compounds in the preparation of fluorinated norepinephrines, key in drug development (Herbert, Kim, & Kirk, 2001).
Development of Radiochemicals : The compound plays a role in creating radiochemicals, particularly in medical imaging. Speranza et al. (2009) developed an automated synthesis procedure of 4-[18F]fluorobenzaldehyde for peptide labeling, highlighting its utility in clinical applications (Speranza, Ortosecco, Castaldi, Nardelli, Pace, & Salvatore, 2009).
Synthesis of Radiolabeled Compounds : Johnström and Stone-Elander (1994) described a method for synthesizing 18F-labelled 2-amino-2′-fluorobenzhydrols, used as intermediates in the synthesis of other complex compounds (Johnström & Stone-Elander, 1994).
Chemical Characterization and Antibacterial Properties : Chohan et al. (2003) investigated Schiff bases derived from similar compounds, revealing their potential antibacterial properties, which could be significant in pharmaceutical research (Chohan, Scozzafava, & Supuran, 2003).
Exploration in Organic Synthesis and Chemistry : Research by St-Jean et al. (2018) delved into the ortho-lithiation/borylation of 2-fluorobenzaldehyde, demonstrating the compound's role in more complex chemical synthesis processes (St-Jean, Piechowicz, Sirois, Angelaud, & Gosselin, 2018).
Exploration of Antitumor Properties : Stojković et al. (2006) explored the antitumor activity of novel fluoro-substituted benzothiazole derivatives, which includes compounds structurally related to 2-Amino-6-fluorobenzaldehyde (Stojković, Karminski-Zamola, Racané, Tralić-Kulenović, Glavaš-Obrovac, Ivanković, & Radačić, 2006).
特性
IUPAC Name |
2-amino-6-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYBIYUFOUZEOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-fluorobenzaldehyde | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

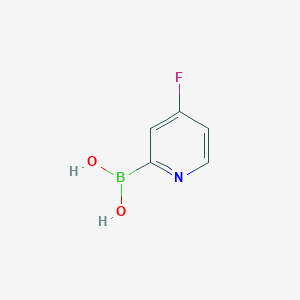

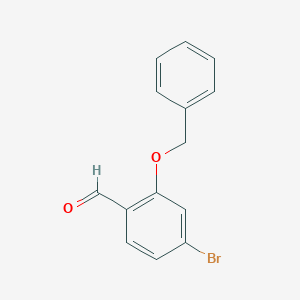
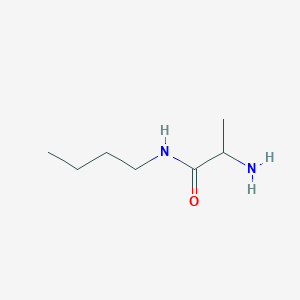
![3-Benzothiazol-2-yl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylamine](/img/structure/B111888.png)
